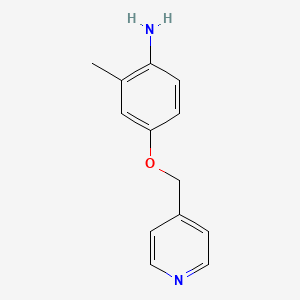

2-Methyl-4-(pyridin-4-ylmethoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(pyridin-4-ylmethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-10-8-12(2-3-13(10)14)16-9-11-4-6-15-7-5-11/h2-8H,9,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSQXRJBGPCKEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=CC=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methyl 4 Pyridin 4 Ylmethoxy Aniline

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a critical first step in devising a synthetic plan, allowing for the deconstruction of the target molecule into simpler, commercially available, or easily synthesized precursors.

The structure of 2-Methyl-4-(pyridin-4-ylmethoxy)aniline presents two primary points for logical disconnection: the ether linkage and the aniline (B41778) C-N bond.

Disconnection of the Ether Linkage (C-O Bond): This is a common and intuitive strategy. Breaking the bond between the phenoxy oxygen and the pyridinylmethyl group leads to two key precursors:

4-Amino-3-methylphenol (B1666317) (or its protected equivalent): This synthon provides the core aniline structure.

4-(Halomethyl)pyridine or Pyridin-4-ylmethanol: These synthons act as the electrophilic source of the pyridinylmethyl group. For instance, 4-(chloromethyl)pyridine (B78701) hydrochloride is a common reagent for introducing this moiety via a Williamson ether synthesis.

Disconnection of the Aryl-Nitrogen Bond (C-N Bond): An alternative disconnection involves the formation of the aniline C-N bond as a key step. This approach leads to different sets of precursors:

1-Bromo-2-methyl-4-(pyridin-4-ylmethoxy)benzene: This precursor contains the pre-formed ether linkage and requires a subsequent amination reaction.

Ammonia (B1221849) or an ammonia equivalent: This serves as the nitrogen source. Reagents like benzophenone (B1666685) imine can be used as ammonia surrogates in certain catalytic reactions. acsgcipr.org

A third strategy involves building the aromatic ring itself, for instance through a Doebner reaction, which synthesizes quinoline-4-carboxylic acids from anilines, an aldehyde, and pyruvic acid. sci-hub.se However, for the target molecule, disconnection of the pre-existing aromatic core is more direct. The selection of a specific disconnection strategy dictates the subsequent synthetic steps and the choice of catalysts and reaction conditions.

The presence of a nucleophilic primary amine (-NH₂) and a potentially reactive phenol (B47542) (-OH) group (if 4-amino-3-methylphenol is used as a precursor) necessitates the use of protecting groups to prevent unwanted side reactions. jocpr.comutdallas.edu

Amine Protection: The amino group is highly reactive and can undergo side reactions during ether synthesis or C-N bond formation. utdallas.edu It can be temporarily masked to reduce its nucleophilicity and basicity. Common protecting groups for amines include:

Acetyl (Ac): Forms an amide (acetanilide), which is significantly less reactive than the free amine. utdallas.edu This group is stable under many conditions but can be removed by acidic or basic hydrolysis.

tert-Butoxycarbonyl (Boc): Forms a carbamate (B1207046) that is stable to a wide range of conditions but is easily removed with acid (e.g., trifluoroacetic acid).

Benzyl (Bn): Can be removed by hydrogenolysis.

Phenol Protection: If the synthesis proceeds via a route where the hydroxyl group is present before the final amination step, it may require protection to prevent O-arylation or other side reactions. Benzyl ethers are common protecting groups for phenols, removable via catalytic hydrogenation.

Sulfamate (B1201201) Protection: In more complex syntheses involving sulfamate groups, which are analogs of the target's functional groups, N-protection with groups like 2,4-dimethoxybenzyl (DMB) has proven effective. rsc.org These protecting groups are stable to various reagents but can be cleaved under specific acidic conditions. rsc.org

The choice of a protecting group is crucial and must be "orthogonal" to other planned reactions, meaning it can be removed without affecting other parts of the molecule. ub.edu

Carbon-Nitrogen Bond Formation Approaches for Aniline Moiety

The formation of the C-N bond is a cornerstone of aniline synthesis. Several powerful transition-metal-catalyzed and classical methods are available for this transformation.

SNAr is a viable pathway for forming C-N bonds when the aromatic ring is sufficiently electron-deficient. This typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (such as a halide).

For the synthesis of the target molecule, a hypothetical SNAr route could involve reacting a precursor like 1-fluoro-2-methyl-4-nitrobenzene with pyridin-4-ylmethanol under basic conditions to form the ether, followed by reduction of the nitro group to an amine. Alternatively, a precursor containing a leaving group could be reacted with an amine nucleophile. nih.gov While powerful, the specific substitution pattern of this compound does not inherently lend itself to a classical SNAr reaction for the C-N bond formation step without significant precursor functionalization.

Table 1: General Parameters for SNAr Reactions

| Parameter | Description | Typical Examples |

|---|---|---|

| Substrate | Aryl halide or sulfonate with strong electron-withdrawing groups (EWG) ortho/para to the leaving group. | 1-Chloro-2,4-dinitrobenzene, 4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile nih.gov |

| Nucleophile | Amines, alkoxides, thiolates. | Ammonia, primary/secondary amines, morpholine (B109124) nih.gov |

| Leaving Group | Typically F > Cl > Br > I. Fluorine is the most reactive. | F⁻, Cl⁻, Br⁻ |

| Solvent | Polar aprotic solvents are common. | DMSO, DMF, PEG 400 nih.gov |

| Conditions | Often requires elevated temperatures (e.g., 120 °C). nih.gov | Heating, sometimes under pressure. |

Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig Coupling)

The Buchwald-Hartwig amination is a highly versatile and widely used method for constructing C-N bonds. wikipedia.org It involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine in the presence of a base. acsgcipr.orgwikipedia.org This reaction is known for its broad substrate scope and functional group tolerance, making it suitable for complex molecules. wikipedia.org

A likely synthetic route for this compound using this method would involve coupling 1-bromo-2-methyl-4-(pyridin-4-ylmethoxy)benzene with an ammonia source. The reaction requires a carefully selected palladium catalyst, a phosphine (B1218219) ligand, and a strong base. researchgate.net

Key components of the Buchwald-Hartwig reaction include:

Palladium Precatalyst: [Pd₂(dba)₃] or [Pd(allyl)Cl]₂ are common choices. nih.gov

Ligand: Bulky, electron-rich phosphine ligands are crucial for catalytic activity. Examples include XPhos, t-BuXPhos, and TrixiePhos. nih.gov The choice of ligand can significantly impact reaction efficiency. wikipedia.org

Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium tert-butoxide (LiOtBu). researchgate.netnih.gov

Solvent: Anhydrous, non-polar solvents like toluene (B28343) or dioxane are typically used. nih.gov

Table 2: Representative Catalytic Systems for Buchwald-Hartwig Amination

| Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Substrates |

|---|---|---|---|---|

| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuONa | Toluene | Aryl bromides and secondary amines nih.gov |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | Aryl halides and primary amines |

| [Pd₂(dba)₃] | XPhos | t-BuONa | Toluene | Aryl bromides and heterocyclic amines nih.gov |

| PdCl₂(PPh₃)₂ | Xantphos | t-BuONa | Toluene | Aryl bromides and various amines nih.gov |

Copper-Mediated C-N Bond Formation

Copper-catalyzed C-N bond formation, historically known as the Ullmann condensation, provides an alternative to palladium-based methods. acsgcipr.org While traditional Ullmann reactions required harsh conditions (high temperatures), modern protocols often use ligands to facilitate the reaction under milder conditions. acsgcipr.orgresearchgate.net

This method could be applied to synthesize the target molecule by reacting 1-bromo-2-methyl-4-(pyridin-4-ylmethoxy)benzene with an amine source in the presence of a copper catalyst.

Key features of modern copper-catalyzed aminations include:

Copper Source: Copper(I) salts like CuI or copper(II) salts such as Cu(OAc)₂ are commonly employed. researchgate.netrsc.org

Ligand: N,N'-dimethylethylenediamine (DMEDA) or various amino acids can serve as effective ligands to accelerate the reaction. researchgate.net

Base: Inorganic bases like K₂CO₃ or K₃PO₄ are frequently used.

Solvent: Solvents such as ethylene (B1197577) glycol or DMSO are often effective. researchgate.net

Recent developments have also focused on direct C-H amination, where a C-H bond is converted directly to a C-N bond, often using a directing group. scispace.comsemanticscholar.orgrsc.org For instance, a picolinamide (B142947) directing group can facilitate copper-catalyzed ortho-C-H amination of aniline derivatives. rsc.orgscispace.com

Table 3: Comparison of C-N Bond Formation Methods

| Method | Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| SNAr | None (substrate-activated) | High temperature, polar aprotic solvent. nih.gov | Inexpensive, no metal catalyst needed. | Limited to electron-deficient substrates. |

| Buchwald-Hartwig | Palladium/Phosphine Ligand | Strong base, inert atmosphere, 80-110 °C. nih.gov | Broad scope, high functional group tolerance. wikipedia.org | Expensive catalyst/ligands, air-sensitive. acsgcipr.org |

| Copper-Mediated | Copper Salt (e.g., CuI) | Ligand, base, often >100 °C. researchgate.net | Cheaper metal catalyst than palladium. acsgcipr.org | Can require higher temperatures, narrower scope than Pd. |

Ether Linkage Construction Strategies

A pivotal step in the synthesis of this compound is the formation of the ether bond connecting the substituted aniline and pyridine (B92270) moieties. This can be achieved through classical or modern catalytic methods.

The Williamson ether synthesis is a robust and widely used method for forming ethers. wikipedia.org This SN2 reaction involves an alkoxide nucleophile reacting with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this typically involves the reaction of a deprotonated 2-methyl-4-aminophenol derivative (the nucleophile) with a 4-(halomethyl)pyridine (the electrophile). wikipedia.orgyoutube.com The reaction is generally carried out by first deprotonating an alcohol to form an alkoxide, which then acts as a nucleophile. khanacademy.org

The choice of base and solvent is critical for the success of this reaction. Strong bases like sodium hydride (NaH) are often used to deprotonate the alcohol, forming the highly reactive alkoxide. youtube.com The reaction is typically performed in a polar aprotic solvent to facilitate the SN2 mechanism. masterorganicchemistry.com For industrial applications and in teaching labs, this method remains a popular choice for preparing both symmetrical and asymmetrical ethers. wikipedia.org

| Reactant 1 | Reactant 2 | Key Reagents | Notes |

|---|---|---|---|

| Alcohol | Alkyl Halide | Strong Base (e.g., NaH) | Classic and widely used SN2 reaction. wikipedia.orgmasterorganicchemistry.com |

| Alcohol | Alcohol | Convert one alcohol to a leaving group (e.g., tosylate) first. | An indirect method to prepare an ether from two alcohols. wikipedia.org |

| Alcohol | Alkyl Halide | Silver Oxide (Ag2O) | A milder variation, useful for sensitive substrates like sugars. libretexts.org |

Modern organic synthesis has seen the rise of transition-metal-catalyzed reactions for ether formation, offering milder conditions and broader functional group tolerance compared to the Williamson synthesis. acs.org These methods are particularly valuable for constructing C-O bonds in complex molecules.

Palladium-catalyzed Buchwald-Hartwig amination protocols have been adapted for etherification. These reactions couple an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a phosphine ligand, and a base. Another significant method is the copper-catalyzed Ullmann condensation, which couples a phenol with an aryl halide.

| Reaction Type | Catalyst | Key Features |

|---|---|---|

| Buchwald-Hartwig Etherification | Palladium | Couples aryl halides/triflates with alcohols. |

| Ullmann Condensation | Copper | Couples phenols with aryl halides. imarcgroup.com |

Methylation and Aromatic Substitution Reactions on the Phenyl Ring

The regioselective introduction of substituents onto the aniline ring is a crucial aspect of the synthesis.

The placement of the methyl group at the 2-position of the aniline ring requires careful planning. Direct methylation of an aniline derivative can be challenging. A common strategy involves starting with a precursor that already contains the methyl group in the desired position, such as 2-methyl-4-nitrophenol (B1582141). Alternatively, multi-step sequences involving protection and directed ortho-metalation can be employed for regioselective methylation. Recent research has also explored the use of zeolite catalysts for the selective N-methylation of anilines with dimethyl carbonate. researchgate.net A pentanuclear zinc complex has been shown to catalyze the C-methylenation of anilines using CO2 and hydrosilane. rsc.org

The amino group of aniline is a strong activating group and directs electrophilic substitution to the ortho and para positions. chemistrysteps.combyjus.comyoutube.com This high reactivity can sometimes lead to multiple substitutions and other side reactions. libretexts.org To control the reaction and achieve mono-substitution, the reactivity of the amino group is often attenuated by converting it into an amide, such as an acetanilide (B955). libretexts.org This makes the group less activating while still directing substitution to the ortho and para positions. libretexts.org The protecting acetyl group can be readily removed by hydrolysis to regenerate the amine. libretexts.org For instance, nitration of acetanilide yields the para-nitro product in high yield, which can then be hydrolyzed to para-nitroaniline. libretexts.org

Functional Group Interconversions and Reductions

Functional group interconversions are fundamental transformations in organic synthesis, allowing for the conversion of one functional group into another through processes like oxidation, reduction, and substitution. fiveable.meic.ac.uk In the synthesis of this compound, a key step is often the reduction of a nitro group to an amine.

The reduction of an aromatic nitro group to an aniline can be achieved using various reagents. wikipedia.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. commonorganicchemistry.com Other reagents such as iron in acidic media, or tin(II) chloride can also be employed for this transformation. commonorganicchemistry.com The choice of reducing agent is critical to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule. For example, the reduction of nitro compounds to amines can also be achieved by passing hydrogen gas in the presence of finely divided nickel, palladium, or platinum. ncert.nic.in

| Reagent | Conditions | Key Features |

|---|---|---|

| H2/Pd/C | Catalytic Hydrogenation | Highly efficient for both aromatic and aliphatic nitro groups. commonorganicchemistry.com |

| Fe/Acid | Acidic Medium | A mild method that can be selective in the presence of other reducible groups. commonorganicchemistry.com |

| SnCl2 | - | A mild reagent suitable for selective reductions. commonorganicchemistry.com |

| Na2S | - | Can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com |

Reduction of Nitro Precursors to Aniline Moieties

A primary and well-established method for the synthesis of aromatic amines is the reduction of the corresponding nitroarene precursor. For this compound, the immediate precursor would be 2-methyl-4-(pyridin-4-ylmethoxy)-1-nitrobenzene. The conversion of the nitro group (-NO₂) to an amino group (-NH₂) can be achieved through various reductive methods, ranging from classical approaches to modern, chemoselective protocols.

Catalytic hydrogenation is a widely used, clean, and efficient method. youtube.com This process typically involves reacting the nitroarene with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com Palladium on carbon (Pd/C) is a common choice for this transformation, effectively reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com To maintain selectivity and avoid the reduction of other sensitive functional groups that may be present in the molecule, catalysts with lower reactivity or milder reaction conditions, such as lower temperatures, can be employed. youtube.com Another catalyst, Raney nickel, is also effective and is often preferred when the substrate contains halogen substituents (Cl, Br, I) that could be susceptible to hydrogenolysis with Pd/C. commonorganicchemistry.com

Metal-based reductions in acidic or neutral media offer a powerful alternative to catalytic hydrogenation. These methods are particularly valuable for their chemoselectivity. The use of zinc (Zn) dust provides a mild and effective means of reducing nitro groups. youtube.comcommonorganicchemistry.com Protocols using zinc have been developed to be more environmentally friendly, for instance, by using water as the solvent at room temperature, facilitated by nanomicelles from surfactants, or by using zinc in near-critical water at elevated temperatures (250–300 °C). nih.govrsc.org Such methods demonstrate high tolerance for a wide range of functional groups, including aldehydes, ketones, esters, and halogens. nih.gov Other classical metal reductants include iron (Fe) powder, typically in the presence of an acid like acetic acid, and tin(II) chloride (SnCl₂). youtube.comcommonorganicchemistry.com These reagents are known for their mildness and ability to selectively reduce nitro groups while preserving other reducible functionalities. commonorganicchemistry.com

A summary of common reducing agents for nitroarenes is presented below.

| Reducing Agent/System | Typical Conditions | Notes |

| H₂/Pd-C | H₂ gas, solvent (e.g., EtOH, EtOAc) | Highly efficient, but can reduce other functional groups. commonorganicchemistry.com |

| H₂/Raney Ni | H₂ gas, solvent (e.g., MeOH) | Useful for substrates with halide substituents. commonorganicchemistry.com |

| Zn/Acid | Acetic acid or HCl | Mild, chemoselective method. youtube.comcommonorganicchemistry.com |

| Fe/Acid | Acetic acid or HCl | Classical, mild, and selective reagent. youtube.comcommonorganicchemistry.com |

| SnCl₂ | HCl, solvent (e.g., EtOH) | Mild conditions, good for preserving sensitive groups. commonorganicchemistry.com |

| Zinc Dust/Water | Water, surfactant, NH₄Cl | "Green" protocol, proceeds at room temperature. nih.gov |

Reductive Amination Strategies for Related Compounds

Reductive amination is a versatile and powerful method for forming C-N bonds and synthesizing substituted amines. masterorganicchemistry.com This reaction typically proceeds in a one-pot fashion by reacting an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. masterorganicchemistry.comrsc.org This strategy avoids the issue of over-alkylation, which is a common problem with direct alkylation of amines using alkyl halides. masterorganicchemistry.com

A variety of reducing agents can be used, with the choice depending on the substrate and the desired selectivity. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are particularly mild and selective reagents that can reduce the iminium ion intermediate in the presence of the starting carbonyl compound. masterorganicchemistry.comorganic-chemistry.org Other borohydride (B1222165) reagents, such as sodium borohydride (NaBH₄), are also commonly used. organic-chemistry.org

Advanced applications of reductive amination include leveraging modern technologies to improve efficiency and yield. For instance, H-cube flow reactors combine high-pressure hydrogen (generated in situ) with elevated temperatures, allowing for direct amination without the need to handle metal hydride reagents. rsc.orgbohrium.com This technology is particularly useful for reactions involving sensitive substrates and can surmount issues like long reaction times and complex work-ups associated with batch protocols. rsc.orgbohrium.com Furthermore, microwave-assisted reductive amination has been shown to dramatically accelerate reaction rates for the direct amination of ketones with anilines, often leading to good yields in minutes rather than hours. researchgate.net

Catalytic Systems and Reaction Optimization in Synthesis

The efficiency of a synthetic route is critically dependent on the optimization of reaction conditions, including the choice of catalysts, bases, and solvents. These components can profoundly influence reaction rates, yields, and selectivity.

Role of Bases (e.g., K₂CO₃, DIPEA, NEt₃) and Solvents (e.g., DMF, DMSO)

In the synthesis of this compound, a key step is the formation of the ether linkage, likely via a Williamson ether synthesis between a 4-(halomethyl)pyridine and the hydroxyl group of a 2-methyl-4-nitrophenol or 4-amino-3-methylphenol precursor. This Sₙ2 reaction requires a base to deprotonate the phenolic hydroxyl group, generating a more nucleophilic phenoxide anion.

Commonly used bases for this purpose include inorganic bases like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), as well as organic amine bases such as diisopropylethylamine (DIPEA) and triethylamine (B128534) (NEt₃). tandfonline.comacs.orgphasetransfercatalysis.com The choice of base can affect the reaction rate and prevent side reactions. For instance, inorganic carbonates are often sufficient and cost-effective. acs.orgphasetransfercatalysis.com

The solvent plays a crucial role in facilitating the reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are highly effective for Sₙ2 reactions. tandfonline.comorganic-chemistry.org These solvents can solvate the counter-ion (e.g., K⁺) while leaving the nucleophilic anion relatively "bare," thereby increasing its reactivity and accelerating the rate of substitution. tandfonline.comorganic-chemistry.org Studies on related pyridine syntheses have shown that reactions conducted in DMSO can lead to superior efficiency and higher yields. organic-chemistry.org

Application of Phase-Transfer Catalysts

Phase-transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different, immiscible phases. acsgcipr.orgmdpi.com In the context of synthesizing the ether linkage of the target molecule, PTC would be useful if an inorganic base like solid potassium carbonate is used with a substrate dissolved in a non-polar organic solvent. phasetransfercatalysis.com

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), functions by transporting the nucleophilic anion (e.g., the phenoxide) from the solid or aqueous phase into the organic phase where the electrophilic substrate resides. phasetransfercatalysis.comacsgcipr.org This process dramatically increases the reaction rate. PTC offers several advantages, including the use of cheaper and more environmentally benign inorganic bases and the ability to use a wider variety of solvents. acsgcipr.org The technique has been successfully applied in numerous N-alkylation reactions, which are mechanistically analogous to the O-alkylation required for the ether synthesis. phasetransfercatalysis.comresearchgate.net

Transition Metal Catalysis (e.g., Pd, Cu, Mo, Zn) in Pyridine and Aniline Synthesis

Transition metals are central to many modern synthetic methodologies for constructing aromatic and heterocyclic systems.

Palladium (Pd): Palladium catalysts are renowned for their utility in cross-coupling reactions (e.g., Sonogashira, Heck) and have been used to synthesize complex aniline derivatives. tandfonline.comtandfonline.com Furthermore, Pd/C catalysts are not only used for hydrogenation but also in aromatization reactions, such as the synthesis of substituted anilines directly from cyclohexanone (B45756) precursors using a Pd/C-ethylene system under non-aerobic conditions. acs.orgbohrium.com

Copper (Cu): Copper catalysts are effective for promoting various transformations involving anilines. These include C-N bond formation, C-H activation, and N-H bond functionalization. rsc.orgacs.orgacs.org For example, copper-catalyzed systems have been developed for the N-alkylation of anilines with alcohols and for the synthesis of complex heterocyclic structures from aniline-derived precursors. acs.orgtsijournals.com

Molybdenum (Mo): Molybdenum-based catalysts are versatile for the synthesis of various heterocycles. rsc.orgrsc.org Mo-catalyzed reactions include carbonyl-carbonyl olefinations and stannylations, which serve as key steps in building complex ring systems. rsc.orgnih.govacs.org While less common for simple aniline or pyridine synthesis, their ability to facilitate intricate cyclizations makes them relevant in advanced synthetic chemistry. acs.org

Zinc (Zn): Zinc is most prominently used as a stoichiometric reducing agent for the conversion of nitroarenes to anilines. rsc.orgtandfonline.com In a catalytic role, zinc salts like zinc bromide (ZnBr₂) can act as a Lewis acid to accelerate reactions, such as in the microwave-assisted Bohlmann-Rahtz synthesis of pyridines. organic-chemistry.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. jocpr.com By using microwave irradiation, reaction mixtures can be heated to high temperatures much more rapidly and efficiently than with conventional heating methods. youngin.com This often leads to dramatic reductions in reaction times—from hours to minutes—as well as improved product yields and reduced side reactions. jocpr.comyoungin.com

This technology has been successfully applied to the synthesis of substituted pyridines. jocpr.com For example, one-pot Bohlmann-Rahtz procedures conducted at 170°C under microwave irradiation can produce tri- and tetrasubstituted pyridines in as little as 10-20 minutes with excellent yields, far surpassing the efficiency of conventional heating. organic-chemistry.org Microwave assistance has also proven effective for other relevant transformations, including reductive aminations and the synthesis of various other heterocyclic systems. researchgate.nettandfonline.com

A comparison between conventional and microwave-assisted methods for a representative pyridine synthesis highlights the advantages of MAOS.

| Method | Reaction Time | Yield |

| Conventional Heating | 10-16 hours | Moderate |

| Microwave Irradiation | 10-30 minutes | 49-90% |

| (Data derived from a comparative study on the synthesis of pyridine-3-carbonitrile (B1148548) derivatives). jocpr.com |

One-Pot and Multicomponent Reaction (MCR) Methodologies for Related Systems

One-pot reactions and multicomponent reactions (MCRs) represent a paradigm shift in synthetic chemistry, emphasizing efficiency, atom economy, and reduced environmental impact. nih.gov These approaches combine multiple reaction steps into a single operation without isolating intermediates, thus saving time, solvents, and reagents. For the synthesis of pyridine-containing structures similar to this compound, several MCRs are of significant interest.

The Hantzsch pyridine synthesis , first reported in 1881, is a classic MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. wikipedia.org The initial product is a dihydropyridine (B1217469), which is subsequently oxidized to the aromatic pyridine ring. wikipedia.org This method is highly versatile and has been adapted using microwave irradiation and aqueous reaction media to create more environmentally friendly protocols. wikipedia.org

Another powerful approach involves the [4+2] cycloaddition, or Diels-Alder reaction. A modern three-component synthesis utilizes a redox-neutral catalytic intermolecular aza-Wittig reaction to generate 2-azadienes, which then undergo a Diels-Alder reaction to form polysubstituted pyridines. nih.gov This two-pot process provides rapid access to a diverse range of pyridine structures from simple starting materials like aryl aldehydes and α,β-unsaturated acids. nih.gov

More recent innovations in one-pot pyridine synthesis include transition-metal-free methods. For instance, a cesium carbonate-promoted annulation of aromatic terminal alkynes with benzamides has been developed to produce 3,5-diaryl pyridines. mdpi.comnih.gov This procedure follows a formal [2+2+1+1] cyclocondensation pathway where benzamide (B126) serves solely as the nitrogen source. mdpi.comnih.gov

The table below summarizes various MCRs used for synthesizing pyridine derivatives, highlighting their key features and relevance.

| Reaction Name | Components | Key Features | Reference |

| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-keto ester, Ammonia/Ammonium Acetate | Forms a dihydropyridine intermediate that requires oxidation; can be performed in water. | wikipedia.org |

| Aza-Wittig/Diels-Alder | Aryl aldehyde, α,β-unsaturated acid, Push-pull enamine | Two-pot process; provides rapid access to diverse tri- and tetrasubstituted pyridines. | nih.gov |

| Guareschi−Thorpe reaction | Cyanoacetamide, 1,3-dicarbonyl compound | Directly yields a functionalized pyridone without an oxidation step. | acsgcipr.org |

| Alkyne Annulation | Aromatic terminal alkynes, Benzamide | Transition-metal-free; uses benzamide as a nitrogen source. | mdpi.comnih.gov |

| Four-Component Reaction | Aryl aldehyde, Ethyl cyanoacetate, Acetophenone derivative, Ammonium acetate | Environmentally friendly; can be accelerated by microwave irradiation for high yields. | nih.gov |

These methodologies underscore the power of MCRs to construct complex heterocyclic systems efficiently. While not directly reported for this compound, the principles can be adapted. For instance, a potential MCR approach could involve a suitably functionalized aniline derivative, a pyridine-4-carboxaldehyde derivative, and other components to assemble a related core structure in a single pot.

Industrial Production Methods and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of a pharmaceutical ingredient like this compound presents significant challenges. Key considerations include cost-effectiveness, safety, scalability of reactions, and process robustness. Pyridine derivatives are integral to approximately 20% of the top-selling pharmaceuticals, making their efficient synthesis a critical industrial goal. vcu.edu

A major advancement in industrial chemical manufacturing is the adoption of continuous flow chemistry . This approach involves pumping reagents through reactors in a continuous stream, offering superior control over reaction parameters such as temperature, pressure, and mixing. The benefits of flow chemistry for API synthesis include:

Improved Safety: Small reactor volumes minimize the risk associated with handling hazardous reagents and exothermic reactions.

Higher Yields and Purity: Precise control over reaction conditions often leads to cleaner reactions and higher product yields.

Seamless Integration: Flow chemistry allows for the "telescoping" of multiple reaction steps, eliminating the need for intermediate isolation and purification. nih.gov

A notable example of this strategy is the streamlined manufacturing of Nevirapine, an HIV drug containing a pyridine core. Researchers at Virginia Commonwealth University developed a method that transformed a five-step batch process into a single continuous flow process. This innovation increased the yield from 58% to 92% and was projected to reduce production costs by 75%. vcu.edu The key improvement involved using a dehydrating agent to prevent the dimerization of a starting material, a common issue in pyridine synthesis. vcu.edu

The table below outlines the key differences between traditional batch manufacturing and modern continuous flow processing for pyridine-based APIs.

| Feature | Batch Manufacturing | Continuous Flow Manufacturing |

| Process Type | Discontinuous; reagents are added in discrete steps. | Continuous; reagents are pumped through a reactor. |

| Reaction Control | Less precise control over temperature and mixing. | High precision control over reaction parameters. |

| Safety | Higher risk due to large volumes of reagents. | Inherently safer due to small reactor volumes. |

| Yield & Purity | Often lower yields and more byproducts. | Typically higher yields and purity. |

| Scalability | Scaling up can be complex and require re-optimization. | Scaled by running the process for a longer duration. |

| Cost | Higher operational costs and capital investment for large reactors. | Lower operational costs; reduced waste and energy consumption. |

For a molecule like this compound, an industrial synthesis would likely involve breaking the molecule down into key intermediates, such as 2-methyl-4-aminophenol and 4-(chloromethyl)pyridine. The ether linkage would be formed via a Williamson ether synthesis. Each of these steps would be optimized for a continuous flow setup to maximize efficiency and minimize cost on an industrial scale.

Chemical Reactivity and Transformation Pathways of 2 Methyl 4 Pyridin 4 Ylmethoxy Aniline

Reactivity Profile of the Aniline (B41778) Moiety

The aniline portion of the molecule is highly activated due to the presence of three electron-donating groups on the phenyl ring: the primary amino group, an ortho-methyl group, and a para-alkoxy group.

The primary amino (-NH₂) group of the aniline moiety possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. quora.comucalgary.ca This character allows it to readily participate in reactions with a wide range of electrophiles. The nucleophilicity of this nitrogen is significantly influenced by the substituents on the aromatic ring.

Generally, electron-donating groups (EDGs) on the benzene (B151609) ring increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity. reddit.com In the case of 2-Methyl-4-(pyridin-4-ylmethoxy)aniline, the molecule benefits from two such groups:

Methyl Group (-CH₃): Located at the ortho position, the methyl group is a weak EDG that increases the electron density of the ring through an inductive effect, which in turn slightly enhances the nucleophilicity of the nearby amino group. reddit.com

Alkoxy Group (-OR): The pyridin-4-ylmethoxy group at the para position acts as a strong EDG through resonance, where the lone pairs on the ether oxygen delocalize into the aromatic ring. This delocalization increases electron density at the ortho and para positions relative to the ether linkage. While this strongly activates the ring, its effect on the nucleophilicity of the para-amino group is complex, often evaluated in tandem with basicity.

The relative nucleophilicity of amines can often be correlated with the basicity (pKa of the conjugate acid) of the amine. The presence of electron-donating groups generally increases basicity and nucleophilicity. masterorganicchemistry.com

Table 1: Comparison of Basicity for Substituted Anilines (This table is illustrative, based on general chemical principles, as specific experimental values for this compound are not readily available in the provided search results.)

| Compound | Substituent(s) | pKa of Conjugate Acid (approx.) | Effect on Nucleophilicity vs. Aniline |

| Aniline | None | 4.6 | Baseline |

| p-Toluidine | p-CH₃ | 5.1 | Increased |

| p-Anisidine | p-OCH₃ | 5.3 | Increased |

| This compound | o-CH₃, p-OCH₂-Py | > 5.3 | Significantly Increased |

Data based on general substituent effects described in organic chemistry principles.

The aniline ring in this molecule is highly activated towards electrophilic aromatic substitution (EAS) due to the cumulative effect of the three electron-donating substituents. byjus.com The regiochemical outcome of such reactions is determined by the directing effects of these groups. perlego.comchemistrytalk.org

Amino Group (-NH₂): A powerful activating group and a strong ortho, para-director. byjus.comwikipedia.org

Methyl Group (-CH₃): An activating group and an ortho, para-director. studysmarter.co.uk

Alkoxy Group (-OR): A strong activating group and an ortho, para-director. youtube.com

The available positions for substitution on the aniline ring are C3, C5, and C6. The directing influences of the existing groups are as follows:

-NH₂ at C1: Directs incoming electrophiles to positions C2 (blocked), C6, and C4 (blocked). It strongly activates the C6 position.

-CH₃ at C2: Directs incoming electrophiles to positions C3, C5 (para), and C1 (blocked).

-OCH₂-Py at C4: Directs incoming electrophiles to positions C3 and C5 (ortho).

Given that the amino group is the most powerful activating group, electrophilic attack is highly favored at its vacant ortho position, C6. The positions C3 and C5 are also activated by the methyl and alkoxy groups, making them potential but likely secondary sites for substitution.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Position | Activating Groups | Directing Influence | Predicted Reactivity |

| C6 | Ortho to -NH₂, Meta to -CH₃, Meta to -OR | Strongly Activated | Primary Site |

| C5 | Para to -CH₃, Ortho to -OR, Meta to -NH₂ | Activated | Secondary Site |

| C3 | Ortho to -CH₃, Ortho to -OR, Meta to -NH₂ | Activated | Secondary Site |

Reactivity of the Pyridine (B92270) Heterocycle

The pyridine ring possesses chemical characteristics that are distinct from the aniline ring, primarily due to the presence of the electronegative nitrogen atom.

The nitrogen atom in the pyridine ring is basic. wikipedia.org Its lone pair of electrons occupies an sp² hybrid orbital and is not part of the aromatic π-electron system, making it available to accept a proton. libretexts.orglibretexts.orgjove.com Consequently, pyridine and its derivatives readily form pyridinium (B92312) salts upon reaction with acids. wikipedia.orguoanbar.edu.iq The basicity of pyridine is less than that of aliphatic amines but significantly greater than that of aromatic amines like aniline or heterocycles like pyrrole (B145914) where the nitrogen lone pair is involved in the aromatic system. libretexts.orgjove.com

Table 3: Comparison of Basicity for Nitrogen-Containing Compounds

| Compound | pKa of Conjugate Acid | Hybridization of N Lone Pair |

| Piperidine | 11.2 | sp³ |

| Pyridine | 5.25 wikipedia.org | sp² libretexts.org |

| Aniline | 4.6 | sp² (delocalized) |

| Pyrrole | -0.27 | p (aromatic) |

Data sourced from multiple chemical references. wikipedia.orglibretexts.org

The pyridine ring's reactivity towards substitution at its carbon atoms is opposite to that of benzene or the activated aniline ring.

Electrophilic Substitution: The pyridine ring is strongly deactivated towards electrophilic attack. wikipedia.orgyoutube.com The electronegative nitrogen atom withdraws electron density from the ring carbons, making it a poor nucleophile. uoanbar.edu.iq Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen becomes protonated, creating a positively charged pyridinium ion that is even more resistant to attack by an electrophile. wikipedia.orguoanbar.edu.iq If substitution is forced under harsh conditions, it occurs preferentially at the C3 (and C5) position. pearson.com

Nucleophilic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions. wikipedia.orguoanbar.edu.iq In this compound, the C4 position is already substituted. The C2 and C6 positions are therefore the most likely sites for nucleophilic attack by strong nucleophiles. researchgate.net

Chemical Derivatization and Functionalization Strategies

The distinct reactivity of the different moieties within this compound allows for a range of selective chemical derivatization strategies.

Functionalization of the Aniline -NH₂ Group: The nucleophilic amino group is a prime target for derivatization. Common reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide variety of functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction).

Functionalization of the Aniline Ring: Based on the regioselectivity analysis, electrophilic substitution reactions can be used to introduce substituents at specific positions.

Halogenation: Introduction of bromine or chlorine, expected to occur primarily at the C6 position.

Nitration: Introduction of a nitro group, although the strongly acidic conditions required can lead to protonation of both the aniline and pyridine nitrogens, complicating the reaction. byjus.com

Functionalization of the Pyridine Nitrogen: The basicity of the pyridine nitrogen allows for straightforward derivatization.

Alkylation: Reaction with alkyl halides to form quaternary pyridinium salts. wikipedia.org

N-Oxide Formation: Oxidation with a peracid (e.g., m-CPBA) yields the corresponding pyridine-N-oxide. wikipedia.orgwikipedia.org This transformation is particularly useful as it activates the pyridine ring, making the C2 and C4 positions more susceptible to both electrophilic and nucleophilic attack. wikipedia.orgyoutube.comresearchgate.net

Functionalization of the Pyridine Ring Carbons:

Nucleophilic Substitution: Direct reaction with strong nucleophiles (e.g., organolithiums, amides) could lead to substitution at the C2 and C6 positions. wikipedia.orgresearchgate.net This is a key pathway for introducing new substituents onto the pyridine heterocycle.

Formation of Amides, Sulfonamides, and Esters

The primary amine functionality of this compound serves as a key reaction center for the formation of amide and sulfonamide linkages, which are prevalent in many biologically active molecules.

The acylation of the primary amine to form amides is a fundamental transformation. This reaction typically proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. The reaction is often carried out in the presence of a base, like pyridine or triethylamine (B128534), to neutralize the hydrogen chloride byproduct and drive the reaction to completion. ncert.nic.in For instance, the reaction of anilines with acetyl chloride in the presence of pyridine readily yields the corresponding acetamide. ncert.nic.in

Similarly, the formation of sulfonamides is achieved by reacting the aniline with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base. beilstein-journals.org The resulting sulfonamides are important structural motifs in medicinal chemistry. The synthesis of N-(aryl)arylsulfonamides has been well-documented, highlighting the general applicability of this reaction to a wide range of substituted anilines. researchgate.net While specific examples for this compound are not extensively reported in readily available literature, the general principles of aniline acylation and sulfonylation are directly applicable. ncert.nic.inbeilstein-journals.org

Table 1: Representative Amide and Sulfonamide Formation Reactions

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

| This compound | Acyl Chloride (e.g., Acetyl Chloride) | Amide | Aprotic solvent, Base (e.g., Pyridine) |

| This compound | Sulfonyl Chloride (e.g., p-Toluenesulfonyl Chloride) | Sulfonamide | Aprotic solvent, Base (e.g., Pyridine) |

Alkylation and Acylation Reactions at Nitrogen or Oxygen Centers

Alkylation and acylation reactions of this compound can occur at two primary sites: the nitrogen of the aniline group and, under certain conditions, the oxygen of the ether linkage.

N-Alkylation and N-Acylation: The nitrogen atom of the primary amine is highly nucleophilic and readily undergoes alkylation and acylation. N-alkylation can be achieved using various alkylating agents, such as alkyl halides. The reaction of anilines with alkyl halides can lead to the formation of secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts. ncert.nic.in The use of solid acid catalysts has also been explored for the vapor-phase alkylation of anilines. googleapis.com N-acylation, as discussed in the previous section, proceeds readily with acyl chlorides and anhydrides. ncert.nic.in

O-Alkylation and O-Acylation: The ether oxygen in the pyridinylmethoxy group is generally less reactive towards alkylation and acylation compared to the aniline nitrogen. Cleavage of the ether bond, which would be a prerequisite for O-alkylation or O-acylation at the phenolic oxygen, typically requires harsh conditions, such as strong acids like HI or HBr. masterorganicchemistry.com Under such conditions, protonation of the ether oxygen is followed by nucleophilic attack by the halide ion. masterorganicchemistry.com Therefore, selective O-alkylation or O-acylation in the presence of the more reactive amino group would be challenging and likely require a protection strategy for the aniline nitrogen.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The structure of this compound provides a scaffold for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

One important class of reactions involves the cyclization of anilines to form indole (B1671886) derivatives. For instance, substituted anilines can be synthesized from cyclohexanones and subsequently used in indole synthesis. acs.org Another approach involves the palladium-catalyzed C-N cross-coupling of aryl halides to construct 2-alkenyl-tethered anilines, which can then undergo a 3-aza-Cope rearrangement to furnish substituted anilines that are precursors to complex heterocyclic structures. nih.gov

The Pictet-Spengler reaction offers a pathway to tetrahydroisoquinolines and related fused systems. beilstein-journals.orgnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. While direct application to this compound would require prior modification to introduce an ethylamine (B1201723) side chain, analogues of this compound could potentially undergo such cyclizations to yield complex, fused heterocyclic structures. beilstein-journals.orgnih.govnih.gov

Furthermore, cascade cyclization reactions of appropriately substituted anilines can lead to the formation of polycyclic fused triazoles and other complex heterocyclic systems. nih.gov The presence of both the aniline and pyridine moieties in this compound offers possibilities for intramolecular cyclizations, potentially involving the pyridine nitrogen or the activated aromatic ring, to generate novel fused heterocyclic frameworks.

Comparative Reactivity Studies with Analogues and Isomers

The reactivity of this compound can be better understood by comparing it with its structural isomers and analogues.

The presence of the methyl group in this compound, ortho to the amino group, introduces steric hindrance that can modulate the reactivity of the amine. For instance, in reactions with bulky electrophiles, the rate of reaction might be slower compared to its unmethylated analogue, 4-(pyridin-4-ylmethoxy)aniline .

Table 2: Comparison of this compound with its Analogues

| Compound | Key Structural Difference | Potential Impact on Reactivity |

| 4-(pyridin-2-ylmethoxy)aniline | Isomeric position of pyridine nitrogen | Altered electronic effects, chelation properties, and steric environment. |

| 4-(Pyridin-4-yl)aniline | Direct phenyl-pyridine linkage | Enhanced electronic communication between rings, different pKa of the aniline. |

| 4-(pyridin-4-ylmethoxy)aniline | Absence of the ortho-methyl group | Reduced steric hindrance at the amino group, potentially faster reaction rates. |

Chemical Stability and Degradation in Controlled Environments

The chemical stability of this compound is influenced by the stability of its constituent parts, primarily the aromatic amine and the ether linkage.

Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities. The degradation of anilines in the environment often proceeds through oxidation to form catechols, which are then further broken down. nih.gov Under controlled laboratory conditions, strong oxidizing agents would likely transform the aniline group.

The ether linkage in the molecule is generally stable under neutral and basic conditions. However, as previously mentioned, it is susceptible to cleavage under strong acidic conditions, particularly with hydrohalic acids like HI and HBr. masterorganicchemistry.comwikipedia.org The mechanism of this cleavage can be either SN1 or SN2, depending on the stability of the resulting carbocation. wikipedia.org Given the structure of this compound, cleavage would likely proceed via an SN1 mechanism involving a stabilized benzylic carbocation. nih.gov

The degradation of similar aromatic ether compounds has been studied in microbial systems, where initial oxidation often occurs at the Cα position of the ether. asm.org In a controlled chemical environment, degradation could be initiated by targeting either the aniline functionality or the ether linkage, depending on the specific reagents and conditions employed. The presence of the electron-donating groups on the aniline ring might also influence its susceptibility to oxidative degradation.

Computational and Theoretical Studies on 2 Methyl 4 Pyridin 4 Ylmethoxy Aniline

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of molecular systems. capes.gov.br These methods provide a detailed picture of electron distribution and energy levels, which are fundamental to a molecule's behavior.

Electronic Structure Analysis (HOMO-LUMO Energies, Frontier Orbitals)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the capacity to accept an electron. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.com

For a molecule like 2-Methyl-4-(pyridin-4-ylmethoxy)aniline, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) moiety, specifically the amino group and the aromatic ring, which are strong electron-donating groups. Conversely, the LUMO is likely to be centered on the electron-deficient pyridine (B92270) ring, which acts as an electron acceptor. The ether linkage and the methyl group will also influence the energies of these orbitals.

Theoretical calculations for analogous aniline and pyridine derivatives suggest the following representative energy values, which are illustrative for this compound. irjweb.comscirp.org

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.8 to -6.3 irjweb.com |

| ELUMO | -1.2 to -1.8 irjweb.com |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.1 irjweb.com |

Electron Density Distribution and Electrostatic Potential Maps

Electron density distribution provides a comprehensive view of how electrons are arranged within a molecule. For this compound, the electron density is expected to be highest around the electronegative nitrogen and oxygen atoms.

Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. samipubco.comechemcom.com In these maps, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. echemcom.com

For this compound, the MEP map would likely show:

Negative Potential: Concentrated around the nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage, as well as the nitrogen of the amino group. researchgate.netresearchgate.net These sites are potential locations for protonation or coordination with metal ions.

Positive Potential: Located around the hydrogen atoms of the amino group and the hydrogen atoms attached to the aromatic rings. samipubco.com

Molecular Geometry and Conformational Analysis

The three-dimensional structure of this compound is crucial for its interactions with other molecules. Its flexibility, primarily due to the ether linkage, allows it to adopt various conformations.

Torsional Angles and Conformational Landscape Exploration

The conformational landscape of this molecule is defined by the rotation around several key single bonds, particularly the C-O-C-C and C-C-O-C dihedral (torsional) angles of the ether linkage. libretexts.org Computational methods can explore this landscape to identify the most stable conformers (energy minima). The relative energies of different conformers are influenced by steric hindrance and intramolecular interactions. libretexts.org

| Torsional Angle | Description | Expected Range (degrees) |

|---|---|---|

| C(aniline ring)-C-O-C | Rotation around the aniline-ether bond | 90 to 180 |

| C-O-C-C(pyridine ring) | Rotation around the ether-pyridine bond | 90 to 180 |

| H-N-C-C(aniline ring) | Pyramidalization of the amino group | Variable |

Intramolecular Non-Covalent Interactions

The conformation of this compound can also be influenced by weak intramolecular non-covalent interactions. These can include hydrogen bonds (e.g., between the amino group hydrogens and the ether oxygen or pyridine nitrogen) and π-π stacking interactions if the aromatic rings can adopt a suitable orientation. While these interactions are weak, they can collectively play a significant role in stabilizing certain conformations.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as electrophilic substitution on the aniline ring or nucleophilic addition to the pyridine ring.

By mapping the potential energy surface of a reaction, computational methods can identify transition states and intermediates, providing a detailed step-by-step picture of the reaction pathway. For instance, in a reaction involving the aniline moiety, calculations could predict whether substitution is more likely to occur at the ortho or meta positions relative to the amino group, taking into account the electronic and steric effects of the methyl and methoxy (B1213986) substituents. acs.orgacs.org The calculated activation energies for different pathways can help to determine the most favorable reaction mechanism. acs.org

Transition State Characterization and Reaction Pathways

Theoretical studies are crucial for elucidating the mechanisms of chemical reactions, including the formation or transformation of this compound. Computational methods, particularly Density Functional Theory (DFT), are employed to map out potential energy surfaces and identify transition states.

For instance, in the synthesis of similar aniline derivatives, computational models can predict the most likely pathways. A study on the reaction of 4-methyl aniline with hydroxyl radicals used the M06-2X and CCSD(T) methods to compute the reaction mechanism. mdpi.com Such an analysis for this compound would involve modeling the key bond-forming steps, such as the ether linkage formation or modifications to the aniline moiety. Calculations would identify the geometry of transition state structures, characterized by a single imaginary frequency, and determine the energy barriers associated with each potential reaction route. This allows researchers to understand which pathways are energetically favorable and to optimize reaction conditions. For example, in reactions involving H-abstraction, the transition state structure reveals the length of the forming and breaking bonds. mdpi.com

Kinetic and Thermodynamic Aspects of Chemical Transformations

Building upon transition state analysis, computational chemistry provides quantitative data on the kinetics and thermodynamics of reactions. By calculating the activation energy (Ea) from the difference in energy between reactants and the transition state, rate constants can be estimated using Transition State Theory (TST). mdpi.com

A kinetic and thermodynamic investigation into the oxidative coupling of aniline with promethazine (B1679618) utilized both experimental and computational approaches to determine activation parameters. researchgate.net A similar computational study on this compound would involve:

Calculating Thermodynamic Parameters: Determining the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactions. Positive values for ΔH and ΔG would indicate endothermic and non-spontaneous processes, respectively. researchgate.net

Rate Constant Calculation: Using methods like the microcanonical Rice–Ramsperger–Kassel–Marcus (RRKM) theory to calculate pressure- and temperature-dependent rate coefficients for various reaction channels. mdpi.com

These theoretical predictions are invaluable for understanding the stability of the compound and its behavior under different environmental conditions.

| Parameter | Significance in Computational Analysis | Example from Analogous Study researchgate.net |

| Activation Energy (Ea) | Determines the energy barrier for a reaction, influencing its rate. | 9.3369 kJ/mol for aniline oxidative coupling. |

| Enthalpy of Activation (ΔH) | The change in enthalpy to reach the transition state. | +6.826 kJ/mol (endothermic process). |

| Entropy of Activation (ΔS) | The change in disorder to reach the transition state. | -0.2447 kJ/mol·K (more ordered transition state). |

| Gibbs Free Energy of Activation (ΔG)* | The overall energy barrier, determining spontaneity of activation. | +79.7797 kJ/mol (non-spontaneous activation). |

Analysis of Intermolecular Interactions (Non-Biological Systems)

The way molecules of this compound interact with each other in the solid state dictates its crystal structure and physical properties. Computational tools are essential for analyzing these non-covalent interactions.

Hydrogen Bonding Networks

The molecule this compound contains a primary amine (-NH₂) group, which can act as a hydrogen bond donor, and a pyridine nitrogen and an ether oxygen, which can act as hydrogen bond acceptors. Computational studies can model how these groups interact to form complex networks. In related structures like 2-methyl-4-nitroaniline, molecules act as both double donors and double acceptors of N—H⋯O hydrogen bonds, linking them into a three-dimensional framework. researchgate.net For N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine, strong dual N—H⋯N hydrogen bonds lead to dimer formation. nih.gov A theoretical analysis of this compound would predict the most stable hydrogen-bonding motifs (e.g., dimers, chains, sheets) and their geometric parameters (bond lengths and angles).

Hirshfeld Surface Analysis for Crystal Packing Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. The analysis maps properties like dnorm (normalized contact distance) onto the surface, highlighting regions of close contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typical of hydrogen bonds. nih.gov

A Hirshfeld analysis of this compound would generate a 2D fingerprint plot that quantifies the contribution of different types of interactions to the total crystal packing. For similar molecular crystals, the most significant contributions often come from H···H, C···H, N···H, and O···H contacts. nih.gov This provides a detailed, quantitative summary of how hydrogen bonding, π-stacking, and other van der Waals forces collectively stabilize the crystal structure.

| Interaction Type | Description | Typical Contribution (from analogous structures) nih.gov |

| H···H | Interactions between hydrogen atoms. | ~40% |

| C···H/H···C | Interactions involving carbon and hydrogen, often related to π-stacking. | ~28% |

| N···H/H···N | Hydrogen bonds or weaker contacts involving nitrogen. | ~16% |

| O···H/H···O | Hydrogen bonds or weaker contacts involving oxygen. | ~11% |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional NMR experiments, a complete picture of the atomic arrangement within 2-Methyl-4-(pyridin-4-ylmethoxy)aniline can be assembled.

The ¹H NMR spectrum of this compound provides critical information about the number, environment, and connectivity of protons in the molecule. The aromatic region of the spectrum is expected to show distinct signals for the protons on both the aniline (B41778) and pyridine (B92270) rings. The protons on the pyridine ring typically appear at lower field (higher ppm) due to the electron-withdrawing nature of the nitrogen atom. Specifically, the protons ortho to the pyridine nitrogen (H-2' and H-6') are expected to be the most downfield, appearing as a doublet. The protons meta to the nitrogen (H-3' and H-5') would appear as another doublet at a slightly higher field.

The protons on the substituted aniline ring will also exhibit characteristic splitting patterns. The proton ortho to the amino group and meta to the methoxy (B1213986) group (H-3) would likely appear as a doublet, while the proton meta to the amino group and ortho to the methoxy group (H-5) would be a doublet of doublets. The proton ortho to both the methyl and amino groups (H-6) would likely be a singlet or a narrowly split doublet. The methyl group protons would present as a sharp singlet in the upfield region of the spectrum. The methylene (B1212753) protons of the ether linkage (-O-CH₂-) are expected to appear as a singlet, typically in the range of 5.0-5.5 ppm. The protons of the amino group (-NH₂) will appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum will show distinct signals for each unique carbon atom in the molecule. The carbons of the pyridine ring will be observed in the aromatic region, with the carbons adjacent to the nitrogen (C-2' and C-6') appearing at a lower field than the other pyridine carbons. The carbons of the aniline ring will also have characteristic shifts influenced by the methyl, amino, and methoxy substituents. The carbon bearing the oxygen atom of the ether linkage (C-4) will be significantly downfield, as will the carbon attached to the nitrogen atom (C-1). The methyl carbon will appear at a high field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2', H-6' | 8.5 - 8.7 (d) | 150.0 - 152.0 |

| H-3', H-5' | 7.3 - 7.5 (d) | 121.0 - 123.0 |

| H-3 | 6.7 - 6.9 (d) | 115.0 - 117.0 |

| H-5 | 6.6 - 6.8 (dd) | 114.0 - 116.0 |

| H-6 | 6.5 - 6.7 (s) | 118.0 - 120.0 |

| -OCH₂- | 5.0 - 5.2 (s) | 68.0 - 72.0 |

| -CH₃ | 2.1 - 2.3 (s) | 16.0 - 18.0 |

| -NH₂ | 3.5 - 4.5 (br s) | - |

| C-1 | - | 140.0 - 142.0 |

| C-2 | - | 120.0 - 122.0 |

| C-4 | - | 150.0 - 152.0 |

| C-4' | - | 145.0 - 147.0 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is employed. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. libretexts.org For this compound, COSY would show correlations between adjacent protons on the pyridine ring (H-2'/H-3' and H-5'/H-6') and on the aniline ring (H-5/H-6 and H-3/H-5). This is crucial for confirming the substitution pattern on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of carbon resonances based on their corresponding proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment shows couplings between protons and carbons that are two or three bonds apart. This is particularly powerful for connecting the different structural fragments of the molecule. For instance, HMBC would show correlations from the methylene protons (-OCH₂-) to the C-4 of the aniline ring and C-4' of the pyridine ring, confirming the ether linkage. It would also show correlations from the methyl protons to C-1, C-2, and C-3 of the aniline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY can provide information about the conformation of the molecule. For example, it could show through-space interactions between the methylene protons and the protons on the pyridine ring (H-3' and H-5'), providing insights into the rotational orientation around the C-O bond.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Protons/Carbons | Information Gained |

| COSY | H-2'/H-3', H-5'/H-6' | Connectivity within the pyridine ring |

| H-5/H-6, H-3/H-5 | Connectivity within the aniline ring | |

| HSQC | H-2'/C-2', H-3'/C-3', etc. | Direct ¹H-¹³C one-bond correlations |

| HMBC | -OCH₂- / C-4, C-4' | Confirmation of the ether linkage |

| -CH₃ / C-1, C-2, C-3 | Position of the methyl group | |

| H-3 / C-1, C-2, C-4, C-5 | Connectivity within the aniline ring | |

| NOESY | -OCH₂- / H-3', H-5' | Spatial proximity and conformation |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion with a high degree of accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula. For this compound (C₁₃H₁₄N₂O), the calculated monoisotopic mass can be compared to the experimentally determined value to confirm the elemental composition.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated m/z | Expected Experimental m/z |

| [M+H]⁺ | C₁₃H₁₅N₂O⁺ | 215.1184 | ~215.1184 |

In addition to providing the molecular weight, mass spectrometry can be used to confirm the structure of a molecule by analyzing its fragmentation pattern. When the molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragments. The analysis of these fragments provides a "fingerprint" that can be used to piece together the original structure.

For this compound, key fragmentation pathways would likely involve the cleavage of the ether bond. A prominent fragment would be the pyridin-4-ylmethyl cation (m/z 92) and the 2-methyl-4-aminophenoxy radical. Another characteristic fragmentation would be the loss of the methyl group from the aniline ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, providing a unique spectral signature.

The IR spectrum of this compound would be expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methyl and methylene groups would be observed around 2850-3100 cm⁻¹. The C-O stretching of the ether linkage would give a strong absorption band in the region of 1200-1250 cm⁻¹ (asymmetric stretch) and 1000-1050 cm⁻¹ (symmetric stretch). The C=N and C=C stretching vibrations of the pyridine and aniline rings would appear in the 1400-1600 cm⁻¹ region. Finally, the N-H bending vibration of the amine would be visible around 1600 cm⁻¹.

Table 4: Expected Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| N-H Bend | ~1600 | |

| Aromatic/Alkyl C-H | C-H Stretch | 2850 - 3100 |

| Aryl Ether (-O-Ar) | C-O Asymmetric Stretch | 1200 - 1250 |

| C-O Symmetric Stretch | 1000 - 1050 | |

| Aromatic Rings | C=C and C=N Stretch | 1400 - 1600 |

Identification of Characteristic Functional Group Vibrations

The identification of this compound relies on vibrational spectroscopy, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, which detects the characteristic vibrations of its constituent functional groups. nih.govresearchgate.net The molecular structure contains several key groups: a primary aniline amine (-NH2), a methyl group (-CH3), an aromatic benzene (B151609) ring, a pyridine ring, and an ether linkage (-O-).

The N-H stretching vibrations of the primary amine group are typically observed in the 3300 to 3500 cm⁻¹ region of the infrared spectrum. pressbooks.publibretexts.org Primary amines like the one in this molecule characteristically show two bands in this area, corresponding to asymmetric and symmetric stretching modes. libretexts.org

Vibrations associated with the aromatic rings (both the aniline and pyridine moieties) are also prominent. The C-H stretching bands for aromatic rings typically appear just above 3000 cm⁻¹ (around 3020 to 3100 cm⁻¹). pressbooks.publibretexts.orgmasterorganicchemistry.com The C-C stretching vibrations within the aromatic rings are found in the 1480 to 1590 cm⁻¹ range. mdpi.com

The aliphatic C-H bonds of the methyl group and the methylene bridge (-CH2-) in the methoxy linker exhibit strong stretching absorptions in the 2850 to 2960 cm⁻¹ range. libretexts.orglibretexts.org Additionally, the C-N stretching of the aromatic amine and the pyridine ring can be seen around 1330-1480 cm⁻¹. mdpi.com The ether C-O stretching vibration is another key indicator, though its position can vary.

A summary of the expected vibrational frequencies for the functional groups in this compound is presented below.

Interactive Table: Expected Vibrational Frequencies

| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic Rings (Benzene/Pyridine) | =C-H Stretch | 3020 - 3100 |

| Aromatic Rings (Benzene/Pyridine) | C=C Stretch | 1480 - 1600 |

| Methyl/Methylene (-CH₃/-CH₂-) | C-H Stretch | 2850 - 2960 |

| Aromatic Amine/Pyridine | C-N Stretch | 1330 - 1480 |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While specific crystallographic data for this compound is not publicly available, the methodologies employed can be understood by examining structurally related compounds.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Stereochemistry

Single-crystal X-ray diffraction provides unambiguous information about the solid-state molecular structure, including bond lengths, bond angles, and torsional angles that define the molecule's conformation. nih.gov For a molecule like this compound, this technique would reveal the spatial relationship between the substituted aniline ring and the pyridinylmethoxy group.

For instance, in studies of related structures like 2-(pyridin-4-ylmethoxy)phenol, X-ray diffraction was used to determine the dihedral angle between the two aromatic rings, which was found to be 13.8(1)° in one polymorph and 71.6(1)° in another. nih.govresearchgate.net Similarly, analysis of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline showed that the molecule adopts an E conformation at its imine bond and that the pyridyl and benzene rings are twisted with respect to each other. researchgate.netnih.gov This level of detail is crucial for understanding the molecule's stereochemistry and potential intermolecular interactions. nih.gov

Crystallographic Data Refinement and Validation Techniques (e.g., SHELXL software)

Following the collection of diffraction data, the raw data must be processed and the structural model refined to fit the experimental observations. SHELXL is a widely used program for the refinement of crystal structures. okstate.edu The refinement process minimizes the difference between the observed diffraction intensities and those calculated from the structural model. okstate.edunih.gov

Refinement is typically performed against F² values for all reflections. nih.gov Techniques within SHELXL allow for the proper placement and treatment of hydrogen atoms, which are often difficult to locate from electron density maps alone. nih.govresearchgate.net The quality of the final refined structure is assessed by parameters such as the R-factor (R1) and the weighted R-factor (wR2), with lower values indicating a better fit. The goodness-of-fit (S) value should ideally be close to 1. nih.gov These validation techniques ensure the accuracy and reliability of the determined crystal structure. nih.gov

Analysis of Unit Cell Parameters and Crystal Packing

The unit cell is the fundamental repeating unit of a crystal lattice, defined by its axial lengths (a, b, c) and inter-axial angles (α, β, γ). researchgate.net Single-crystal X-ray diffraction determines these parameters, along with the crystal system and space group. The analysis of crystal packing reveals how individual molecules are arranged within the unit cell and how they interact with their neighbors through forces like hydrogen bonding and π–π stacking. researchgate.netnih.gov